molecular formula C10H7Cl2F3N4O B2828090 2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide CAS No. 2411300-47-3

2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide

Cat. No.: B2828090
CAS No.: 2411300-47-3
M. Wt: 327.09
InChI Key: QSGWYXNWHYTDRJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chloro and trifluoromethyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate can yield the triazolopyridine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    N-Alkylation: The final step involves the N-alkylation of the triazolopyridine core with chloroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although the presence of the trifluoromethyl group may influence the reactivity.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation: Oxidized derivatives of the triazolopyridine core.

    Reduction: Reduced derivatives of the triazolopyridine core.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: Used as a tool compound to study the biological pathways involving triazolopyridine derivatives.

    Chemical Biology: Employed in the design of chemical probes to investigate protein-ligand interactions.

    Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Similar triazole-based structure with different biological activities.

    1,2,4-Triazolo[4,3-a]pyrazine: Another triazole derivative with potential anticancer properties.

    Benzothiazole Derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. Its specific triazolopyridine core also provides distinct interactions with biological targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3N4O/c11-2-8(20)16-3-7-17-18-9-6(12)1-5(4-19(7)9)10(13,14)15/h1,4H,2-3H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGWYXNWHYTDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)CNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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